(2R,3R,11bS)-Dihydrotetrabenazine D-Val
Description
Contextualization of Monoaminergic Transporter Modulation in Preclinical Research
Monoaminergic systems, which include dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways, are critical for regulating mood, arousal, and motor control. researchgate.net The transport of these monoamines is managed by two main families of transporters: plasma membrane transporters (such as DAT, SERT, and NET) that handle reuptake from the synaptic cleft, and vesicular monoamine transporters (VMATs) that package monoamines into synaptic vesicles for subsequent release. drugbank.compharmaffiliates.com
VMAT2, in particular, is a protein concentrated in the brain responsible for transporting cytoplasmic monoamines like dopamine, norepinephrine, and serotonin into presynaptic vesicles. cambridge.orgva.gov By controlling the amount of neurotransmitter available for release, VMAT2 is a crucial regulator of the intensity and duration of monoaminergic signaling. pharmaffiliates.comresearchgate.net
In preclinical research, the modulation of VMAT2 is a key strategy for studying the effects of altered monoamine levels. nih.gov VMAT2 inhibitors, such as tetrabenazine (B1681281) and its derivatives, reversibly block this transporter, leading to the depletion of monoamines from vesicles. researchgate.netfda.gov This mechanism is foundational to their use in research and their therapeutic application in hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia. researchgate.netresearchgate.netnih.gov The use of these inhibitors allows researchers to probe the consequences of reduced monoaminergic transmission, providing a valuable model for understanding conditions characterized by dopamine pathway dysregulation. cambridge.org
Rationale for Stereospecific Dihydrotetrabenazine (B1670615) Analogues in Academic Inquiry
Tetrabenazine itself is metabolized into a mixture of four main dihydrotetrabenazine (HTBZ) stereoisomers. cambridge.org Research has demonstrated that the biological activity of these isomers, specifically their binding affinity for VMAT2, is highly dependent on their three-dimensional arrangement, or stereochemistry. The binding of dihydrotetrabenazine to VMAT2 is known to be stereospecific. researchgate.net
A comprehensive study of all eight possible stereoisomers of dihydrotetrabenazine revealed significant disparities in their ability to bind to VMAT2. The (2R,3R,11bR)-DHTBZ isomer, also known as (+)-α-HTBZ, exhibits the highest affinity for VMAT2, making it the most potent active metabolite of tetrabenazine. nih.govclearsynth.com In contrast, other isomers show dramatically lower affinities. For instance, the (3R,11bR) configuration appears to be critical for potent VMAT2 binding.
This stereospecificity is the primary rationale for the synthesis and investigation of individual dihydrotetrabenazine analogues in academic research. By isolating single isomers, scientists can dissect the precise contribution of each stereocenter to the molecule's pharmacological activity. This allows for a clearer understanding of the structure-activity relationship (SAR) at the VMAT2 binding site and helps in designing more selective compounds. The parent alcohol of the titular compound, (2R,3R,11bS)-dihydrotetrabenazine, is one of these specific isomers, which can be synthesized and studied to understand how the 11bS configuration affects VMAT2 interaction compared to the more active 11bR configuration.
Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers This interactive table presents data on the binding affinity (Ki) of various DHTBZ stereoisomers for the VMAT2 transporter, highlighting the critical role of stereochemistry.
| Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) |
|---|---|---|
| (+)-2 | (2R,3R,11bR) | 3.96 |
| (-)-2 | (2S,3S,11bS) | 1,180 |
| (+)-3 | (2S,3R,11bR) | 36.1 |
| (-)-3 | (2R,3S,11bS) | 1,600 |
| (+)-4 | (2S,3S,11bS) | >100,000 |
| (-)-4 | (2R,3R,11bR) | 1,460 |
| (+)-5 | (2S,3S,11bR) | 1,060 |
| (-)-5 | (2R,3R,11bS) | 1,060 |
Data sourced from a study on the preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors.
Conceptual Framework of Prodrug Design in Medicinal Chemistry Research
Prodrug design is a well-established strategy in medicinal chemistry used to overcome undesirable properties of a pharmacologically active agent. clearsynth.com A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. clearsynth.com This approach can be used to improve a variety of factors, including solubility, chemical stability, absorption, and tissue-selective delivery. mdpi.com
A common prodrug strategy involves the esterification of a parent drug, often with an amino acid. wikipedia.org Valbenazine (B1662120), for example, is a prodrug of (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-DHTBZ). wikipedia.org It was created by forming an ester linkage between the active HTBZ isomer and the amino acid L-valine. wikipedia.org This modification improves the pharmacokinetic profile, allowing for once-daily administration. wikipedia.org Upon oral administration, the L-valine ester is hydrolyzed by enzymes in the body to release the highly potent (+)-α-HTBZ metabolite. drugbank.comresearchgate.net This strategy effectively delivers the desired active isomer while improving its drug-like properties. wikipedia.org
Significance of (2R,3R,11bS)-Dihydrotetrabenazine D-Val as a Research Probe
The specific compound, this compound, represents a highly specialized chemical tool designed for nuanced scientific inquiry. Its significance as a research probe stems from the combination of its specific stereochemistry and its D-amino acid conjugate.
While direct research on this specific D-Val ester is not widely published, its value can be inferred from the principles of stereospecificity and prodrug design. The parent alcohol, (2R,3R,11bS)-dihydrotetrabenazine, is known to have a significantly lower binding affinity for VMAT2 (Ki = 1,060 nM) compared to the highly active (2R,3R,11bR) isomer (Ki = 3.96 nM).
Therefore, this compound could serve as a unique research probe for several purposes:
Investigating Stereospecificity of Esterase Enzymes: By comparing its rate of hydrolysis to its L-Val counterpart, researchers could probe the stereochemical preferences of the esterase enzymes responsible for activating amino acid prodrugs.
Control Compound in VMAT2 Studies: It can be used as a control compound to differentiate the pharmacological effects arising from potent VMAT2 inhibition versus other, off-target effects. Since its active metabolite is a weak VMAT2 inhibitor, any observed biological activity could be attributed to mechanisms other than VMAT2 blockade.
Probing Transporter-Mediated Uptake: The use of a D-amino acid instead of the naturally occurring L-form could be a strategy to study or bypass specific amino acid transporters that might be involved in the absorption and distribution of L-valine-based prodrugs like valbenazine.
In essence, this compound is a precision tool that allows for the systematic dissection of the structural requirements for both enzyme-mediated prodrug activation and target receptor binding.
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control for 2r,3r,11bs Dihydrotetrabenazine D Val
Enantioselective and Diastereoselective Synthesis Strategies
The synthesis of dihydrotetrabenazine (B1670615) isomers, which possess three contiguous chiral centers, presents a significant stereochemical challenge. Achieving the specific (2R,3R,11bS) configuration requires precise control over the formation of each stereocenter. Modern synthetic strategies employ both enantioselective and diastereoselective methods to construct the desired molecular architecture with high fidelity. These approaches are critical as the biological activity of dihydrotetrabenazine isomers is highly dependent on their absolute configuration. nih.gov
Asymmetric Catalysis Approaches for Chirality Induction
Asymmetric catalysis is a powerful tool for establishing stereocenters, often with high enantioselectivity. nih.govchiralpedia.com In the context of dihydrotetrabenazine synthesis, these methods are employed early in the synthetic sequence to set the initial stereochemistry, which then directs the formation of subsequent chiral centers.
One notable enantioselective synthesis of a related isomer, (+)-dihydrotetrabenazine ((+)-DTBZ), utilizes a palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the first chiral center. nih.govacs.org This key step involves the reaction of a dihydroisoquinoline precursor with a malonate nucleophile in the presence of a chiral palladium catalyst. nih.gov The chiral environment created by the catalyst ensures that the nucleophile adds to the substrate in a stereocontrolled manner, yielding a product with high enantiomeric excess (>97% ee). nih.govacs.org Subsequent diastereoselective transformations are then used to build the remaining asymmetric centers, with the stereochemistry of the initial center guiding their formation. nih.gov
Biocatalysis, particularly using ketoreductases, has also emerged as a potent strategy. Through directed evolution and machine learning, ketoreductases like BsSDR10 from Bacillus subtilis have been engineered to reduce a (±)-tetrabenazine precursor with high diastereoselectivity. This enzymatic kinetic resolution can produce specific dihydrotetrabenazine isomers with high purity, demonstrating the potential of biocatalysis to overcome challenges in traditional chemical synthesis. nih.gov
Chiral Auxiliary and Chiral Pool Methodologies
Chiral auxiliary-based synthesis is a classical and reliable strategy for asymmetric induction. wikipedia.org This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical course of a reaction before being cleaved, yielding an enantiomerically enriched product. wikipedia.org Common auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgharvard.edu In the synthesis of complex molecules like dihydrotetrabenazine, a chiral auxiliary could be used, for example, to control the stereoselective alkylation of an enolate derived from a precursor, thereby setting a key stereocenter.
The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, or sugars as starting materials. wikipedia.orgbaranlab.org The inherent chirality of these starting materials is incorporated into the final target molecule, bypassing the need for an asymmetric induction step. wikipedia.org For instance, a synthesis could commence from a chiral amino acid, whose stereocenter becomes one of the three required in the dihydrotetrabenazine core. This strategy is efficient as it transfers pre-existing chirality directly into the synthetic target. slideshare.net
Total Synthesis and Semisynthetic Routes from Precursors
The construction of (2R,3R,11bS)-Dihydrotetrabenazine can be achieved through both total synthesis, where the molecule is built from basic starting materials, and semisynthetic routes, which modify advanced precursors.
A reported total synthesis of (+)-dihydrotetrabenazine begins with a 3,4-dihydroisoquinoline. acs.org The synthesis proceeds through a sequence of reactions, including the critical palladium-catalyzed asymmetric malonate addition to set the C11b stereocenter. nih.govacs.org This is followed by a series of diastereoselective transformations to install the remaining stereocenters at the C2 and C3 positions, ultimately forming the tetracyclic core. nih.gov
More commonly, dihydrotetrabenazine isomers are prepared via semisynthesis from a corresponding tetrabenazine (B1681281) (TBZ) precursor. nih.govgoogle.com Specifically, the (2R,3R,11bS) isomer can be prepared from the corresponding (3S,11bS)-tetrabenazine. The key transformation is the stereoselective reduction of the C2-keto group. The synthesis of all eight stereoisomers of dihydrotetrabenazine has been described, often starting from the resolution of racemic tetrabenazine into its (+)-(3R,11bR) and (–)-(3S,11bS) enantiomers. nih.gov The (–)-(3S,11bS)-TBZ can then be used to generate the four isomers with the (3S,11bS) configuration. The synthesis of (2R,3R,11bS)-dihydrotetrabenazine specifically involves a hydroboration-oxidation reaction of an unsaturated precursor, (11bS)-1,6,7,11b-Tetrahydro-9,10-dimethoxy-3-(2-methylpropyl)-4H-benzo[a]quinolizine, which is itself derived from (–)-(3S,11bS)-TBZ. nih.gov
Derivatization Chemistry for the D-Valine Moiety and Ester/Amide Bond Formation
The compound (2R,3R,11bS)-Dihydrotetrabenazine D-Val is a prodrug in which the D-valine amino acid is attached to the C2-hydroxyl group of the dihydrotetrabenazine core via an ester linkage. This derivatization is designed to modify the pharmacokinetic properties of the parent molecule.
The formation of the ester bond typically involves standard coupling chemistry. The C2-hydroxyl group of (2R,3R,11bS)-Dihydrotetrabenazine acts as the alcohol component, while the D-valine, with its amine group suitably protected (e.g., with a Boc or Cbz group), acts as the carboxylic acid component. The reaction is facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), often in the presence of a catalyst like DMAP, to activate the carboxylic acid and promote esterification. After the coupling reaction, the protecting group on the valine's nitrogen atom is removed under appropriate conditions (e.g., acidolysis for Boc) to yield the final D-valine ester as a salt.
While ester formation is most common for this type of prodrug, forming an amide bond surrogate is another strategy to enhance metabolic stability in peptides and related molecules. nih.gov For instance, a 1,4-disubstituted 1,2,3-triazole can act as a stable isostere for a trans-amide bond. nih.gov This could theoretically be applied by modifying the dihydrotetrabenazine structure to incorporate an azide (B81097) or alkyne, allowing for a "click chemistry" reaction with a correspondingly functionalized valine derivative. nih.gov
Optimization of Reaction Conditions for High Stereopurity and Yield in Research Scale Synthesis
Achieving high stereopurity and chemical yield is paramount, particularly in the reduction of the tetrabenazine ketone to the dihydrotetrabenazine alcohol, as this step often produces a mixture of diastereomers. nih.gov For example, the reduction of (+)-(3R,11bR)-TBZ with sodium borohydride (B1222165) (NaBH₄) yields a 4:1 mixture of (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ, which can be difficult to separate. nih.gov
Significant improvements in stereoselectivity and yield have been achieved by optimizing the choice of reducing agent and reaction conditions. google.comnih.gov The use of borane (B79455) complexes at low temperatures has proven highly effective. google.com These methods avoid cumbersome column chromatography purification, making them suitable for larger-scale production. nih.gov
| Parameter | Condition | Outcome | Reference |
| Reducing Agent | Borane or borane complexes (e.g., borane-THF, borane dimethyl sulfide) | High stereoselectivity for the α-dihydrotetrabenazine isomer | google.com |
| Temperature | -60 °C to 30 °C (preferred range: -30 °C to 0 °C) | Minimizes side reactions and enhances stereocontrol | google.com |
| Solvent | THF, ether, toluene, ethyl acetate, or mixtures thereof | Influences reagent solubility and reaction kinetics | google.com |
| Purification | Recrystallization (e.g., from acetone-water) | Yields highly purified product, avoiding column chromatography | google.com |
By carefully controlling these parameters, the stereoselective reduction can achieve high yields (e.g., 64% after recrystallization for a related isomer) and excellent stereopurity, which is confirmed by chiral HPLC analysis. google.com
Impurity Profiling and Purification Strategies for Research Grade Material
For research and pharmaceutical applications, a thorough understanding and control of impurities are essential. Impurities in a synthesis can arise from starting materials, side reactions, or degradation of the product. For this compound, potential impurities include other stereoisomers of dihydrotetrabenazine, unreacted starting materials, and byproducts from the coupling reaction. axios-research.comsynzeal.com
The primary impurities of concern are the other seven stereoisomers of dihydrotetrabenazine. axios-research.com The specific (2R,3R,11bS) isomer is often cataloged as a tetrabenazine-related impurity itself.
Table of Potential Stereoisomeric Impurities:
| Compound Name | CAS Number | Reference |
|---|---|---|
| (2S,3R,11bS)-Dihydrotetrabenazine | 862377-33-1 | pharmaffiliates.com |
| (2R,3S,11bS)-Dihydrotetrabenazine | 924854-62-6 | clearsynth.com |
| (2S,3S,11bS)-Dihydrotetrabenazine | 164106-49-8 | axios-research.com |
| (2R,3R,11bR)-Dihydrotetrabenazine | 85081-18-1 | axios-research.com |
| (2S,3R,11bR)-Dihydrotetrabenazine | 924854-60-4 | axios-research.com |
| (2R,3S,11bR)-Dihydrotetrabenazine | 862377-31-9 | pharmaffiliates.com |
Purification strategies for research-grade material focus on removing these closely related isomers. The primary methods include:
Recrystallization: As demonstrated in optimized syntheses, recrystallization from suitable solvent systems (e.g., acetone-water) can be highly effective at isolating a single, thermodynamically stable diastereomer in high purity. google.com
Column Chromatography: While efforts are made to avoid it on a large scale, silica (B1680970) gel column chromatography is an indispensable tool for purification at the research scale, allowing for the separation of isomers based on their differential polarity. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): For analytical characterization and small-scale preparative separation, chiral HPLC is the definitive method. It can resolve all stereoisomers, allowing for the determination of enantiomeric and diastereomeric purity. nih.govgoogle.com
A comprehensive Certificate of Analysis (COA) for research-grade material will include data from techniques like HPLC, NMR, and mass spectrometry to confirm the identity, purity, and stereochemical integrity of the compound. axios-research.com
Preclinical Pharmacological Characterization of 2r,3r,11bs Dihydrotetrabenazine D Val
In Vitro Receptor Binding and Functional Assays
Radioligand Binding Studies at VMAT2 and Related Monoamine Transporters
Radioligand binding assays are crucial for determining the affinity of a compound for its molecular target. In the context of dihydrotetrabenazine (B1670615) isomers, these studies have consistently demonstrated a high degree of stereospecificity in their binding to VMAT2.
Research has shown that the (+)-α-isomer of dihydrotetrabenazine exhibits a high affinity for VMAT2 in rat brain striatum, with a reported Ki value of approximately 0.97 nM. nih.gov In stark contrast, the (-)-α-isomer is significantly less active, with a Ki value in the micromolar range (approximately 2.2 µM). nih.gov This highlights the critical role of the specific three-dimensional arrangement of the molecule for effective binding to the transporter.
Further studies on related compounds, such as the metabolites of deutetrabenazine, reinforce this observation. The (+)-α-deuterated-HTBZ and (+)-β-deuterated-HTBZ metabolites are potent VMAT2 inhibitors, while the (-)-α-deuterated-HTBZ isomer is a comparatively weak VMAT2 inhibitor. nih.gov Valbenazine's single active metabolite, (+)-α-HTBZ, is also a potent VMAT2 inhibitor. nih.gov
Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine Isomers and Related Compounds
| Compound | Ki (nM) for VMAT2 | Source |
|---|---|---|
| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 | nih.gov |
| (-)-α-Dihydrotetrabenazine | 2200 ± 300 | nih.gov |
| (+)-α-HTBZ (from Valbenazine) | Potent Inhibitor | nih.gov |
| (-)-α-deuHTBZ (from Deutetrabenazine) | Weak Inhibitor | nih.gov |
| (+)-β-deuHTBZ (from Deutetrabenazine) | Potent Inhibitor | nih.gov |
Neurotransmitter Uptake Inhibition Assays in Synaptosomal and Vesicular Preparations
The functional consequence of VMAT2 binding is the inhibition of monoamine uptake into synaptic vesicles. Assays using synaptosomal and vesicular preparations are employed to quantify this inhibitory activity.
Consistent with the binding affinity data, the (+)-isomers of dihydrotetrabenazine are potent inhibitors of monoamine uptake. For instance, studies on a promising VMAT2 inhibitor, (+)-9-trifluoroethoxy-α-dihydrotetrabenazine, demonstrated strong inhibition of [³H]dopamine uptake in rat striatal synaptosomes, with an IC₅₀ value of 6.11 nM. nih.gov Conversely, its (-)-enantiomer was significantly less effective, with an IC₅₀ of 129 nM. nih.gov This functional data corroborates the binding studies, indicating that the stereochemistry of the molecule directly impacts its ability to block the transport of neurotransmitters into vesicles.
The clinical efficacy of VMAT2 inhibitors like valbenazine (B1662120) is attributed to the potent VMAT2 inhibition by its primary metabolite, (+)-α-HTBZ. nih.gov
Table 2: Inhibition of [³H]Dopamine Uptake by Dihydrotetrabenazine Analogs
| Compound | IC₅₀ (nM) | Source |
|---|---|---|
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | 6.11 | nih.gov |
| (-)-9-trifluoroethoxy-α-dihydrotetrabenazine | 129 | nih.gov |
| HTBZ (unspecified isomer) | 30.6 | nih.gov |
Cellular Efflux and Vesicular Monoamine Depletion Studies
While direct studies on cellular efflux specifically for (2R,3R,11bS)-Dihydrotetrabenazine D-Val are not available in the reviewed literature, the mechanism of VMAT2 inhibitors involves the depletion of vesicular monoamine stores. By inhibiting VMAT2, these compounds prevent the sequestration of monoamines like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) into synaptic vesicles. This leads to their reduced availability for release into the synapse, which is the therapeutic mechanism for treating hyperkinetic movement disorders. The potency of vesicular monoamine depletion would be expected to correlate with the VMAT2 binding affinity and uptake inhibition data.
Cell-Based Assays for Compound Activity and Specificity
Subcellular Localization and Intracellular Trafficking Investigations
Detailed studies on the subcellular localization and intracellular trafficking of this compound are not present in the currently available scientific literature. Such investigations would typically involve fluorescently labeling the compound or using specific antibodies to visualize its distribution within the cell and its interaction with VMAT2-containing vesicles.
Investigations into Off-Target Receptor Interactions in Recombinant Systems
To assess the specificity of a drug, it is essential to evaluate its potential interactions with other receptors, known as off-target effects. Studies on the metabolites of deutetrabenazine have provided insights into the off-target profiles of dihydrotetrabenazine isomers.
The primary active metabolite of valbenazine, (+)-α-HTBZ, demonstrates high selectivity for VMAT2 with negligible affinity for a range of off-target receptors, including dopamine, serotonin, and adrenergic receptors. nih.gov In contrast, the most abundant circulating metabolite of deutetrabenazine, (-)-α-deuHTBZ, which is a weak VMAT2 inhibitor, shows considerable affinity for several other receptors. nih.gov Specifically, it has been found to interact with dopamine D2S and D3 receptors, as well as serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors. nih.gov This highlights a key difference in the pharmacological profiles of the various isomers, with some exhibiting a "cleaner" profile than others.
Table 3: Off-Target Receptor Affinity of Dihydrotetrabenazine Isomers
| Compound | Off-Target Receptor Interactions | Source |
|---|---|---|
| (+)-α-HTBZ | Negligible affinity for dopamine, serotonin, and adrenergic receptors | nih.gov |
| (-)-α-deuHTBZ | Appreciable affinity for Dopamine (D2S, D3) and Serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors | nih.gov |
Enzymatic Biotransformation in Isolated Systems
The biotransformation of this compound, also known as Valbenazine, is a critical aspect of its pharmacological profile. As a prodrug, its conversion to active and other metabolites is primarily mediated by enzymatic processes within the liver. Studies utilizing isolated in vitro systems, such as subcellular hepatic fractions, are essential for characterizing these metabolic pathways. Valbenazine is converted to its primary active metabolite, (+)-α-dihydrotetrabenazine, through hydrolysis of the L-valine ester. nih.govmdpi.com Concurrently, it undergoes oxidative metabolism to form other metabolites. nih.gov
Esterase/Amidase Activity Studies in Microsomal and Cytosolic Fractions
The conversion of Valbenazine into its pharmacologically active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), is achieved through the enzymatic cleavage of its L-valine ester group. nih.govnih.gov This hydrolysis is a key activation step. nih.gov In preclinical drug metabolism studies, hepatic subcellular fractions, including microsomes and cytosol, are standardly used to investigate the activity of enzymes like esterases that catalyze such hydrolytic reactions. frontiersin.org These studies help determine the location and efficiency of metabolic conversions.
While it is established that Valbenazine undergoes extensive hydrolysis, specific public data detailing the comparative rates of esterase or amidase activity in isolated human liver microsomal versus cytosolic fractions are not available. However, studies in different species have shown variations in the rate of this conversion. For instance, the ester hydrolysis of Valbenazine to [+]-α-HTBZ is reportedly slower in dogs and humans compared to rats, which affects the relative plasma exposures of the parent drug and its active metabolite. This highlights species-specific differences in the enzymatic activity responsible for this biotransformation.
Identification of In Vitro Biotransformation Products
In vitro studies have successfully identified the principal biotransformation products of Valbenazine. When Valbenazine is incubated with human liver microsomes, two major circulating metabolites are formed. nih.gov
The primary metabolic pathway is the hydrolysis of the valine ester, which results in the formation of the main active metabolite, (+)-α-dihydrotetrabenazine (also referred to as R,R,R-HTBZ or NBI-98782). nih.gov This metabolite is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). mdpi.comnih.gov
A second significant pathway involves oxidative metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4/5. nih.gov This process leads to the formation of a mono-oxidized metabolite , identified as NBI-136110. nih.gov This metabolite also shows inhibitory activity at VMAT2, although with lower potency than (+)-α-dihydrotetrabenazine. nih.gov Further metabolism of the active metabolite, (+)-α-dihydrotetrabenazine, is partially carried out by the CYP2D6 enzyme. nih.gov
The table below summarizes the key in vitro biotransformation products of Valbenazine.
Table 1: Key In Vitro Biotransformation Products of this compound
| Parent Compound | Metabolite | Metabolic Pathway | Key Enzymes |
| This compound | (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) | Hydrolysis | Esterases |
| This compound | NBI-136110 | Oxidation | CYP3A4/5 |
| (+)-α-dihydrotetrabenazine | Further metabolites | Oxidation | CYP2D6 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2r,3r,11bs Dihydrotetrabenazine D Val Analogues
Elucidation of Stereochemical Contributions to Target Affinity and Selectivity
The binding of dihydrotetrabenazine (B1670615) (DHTBZ) to VMAT2 is highly stereospecific. The DHTBZ core has three chiral centers (at carbons 2, 3, and 11b), leading to eight possible stereoisomers. Research evaluating all eight stereoisomers has demonstrated that the affinity for VMAT2 is critically dependent on the specific 3D arrangement of the molecule.
The active metabolite of valbenazine (B1662120) is the single, pure stereoisomer (+)-α-DHTBZ, which has the (2R,3R,11bS) configuration. This isomer is a potent VMAT2 inhibitor with a high binding affinity, exhibiting a Ki (inhibitor constant) value of approximately 1.4 nM. semanticscholar.org Studies consistently show that isomers with the (3R,11bR)-configuration exhibit the highest affinity for VMAT2. nih.govnih.gov For instance, the (2R,3R,11bR)-DHTBZ isomer shows the greatest affinity of all eight stereoisomers, with a Ki of 3.96 nM. nih.govnih.gov
In contrast, other stereoisomers show significantly weaker binding. The (-)-α-HTBZ and (-)-β-HTBZ metabolites, which are produced from tetrabenazine (B1681281) and deutetrabenazine, are weak VMAT2 inhibitors. semanticscholar.org This stereoselectivity is crucial for the pharmacological profile of valbenazine, as it is metabolized to only the single, highly potent (+)-α-HTBZ isomer, avoiding the complex mixture of metabolites with varying affinities and potential off-target effects seen with racemic tetrabenazine. semanticscholar.orgresearchgate.netnih.gov The high selectivity of (+)-α-HTBZ for VMAT2 results in minimal to no discernible binding to other central nervous system targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. semanticscholar.orgresearchgate.net
Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers
Compound/Stereoisomer Configuration VMAT2 Binding Affinity (Ki, nM) Reference (+)-α-DHTBZ (Valbenazine metabolite) (2R,3R,11bS) 1.4 nih.gov (+)-α-deuHTBZ (Deutetrabenazine metabolite) (2R,3R,11bS) 1.5 nih.gov (+)-β-deuHTBZ (Deutetrabenazine metabolite) (2S,3R,11bS) 12.4 nih.gov (2R,3R,11bR)-DHTBZ (2R,3R,11bR) 3.96 [1, 5] (-)-α-deuHTBZ (Deutetrabenazine metabolite) (2S,3S,11bR) ~2678 nih.gov (-)-β-deuHTBZ (Deutetrabenazine metabolite) (2R,3S,11bR) ~1128 nih.gov
Impact of Prodrug Moiety Modifications on Receptor Interactions and Activation
Valbenazine is a prodrug, specifically the L-valine ester of (+)-α-DHTBZ. nih.gov This modification is a key aspect of its structure-property relationship, designed primarily to improve its pharmacokinetic profile for once-daily administration rather than to enhance direct receptor interaction. mdpi.com
The prodrug itself, valbenazine, has a lower binding affinity for the VMAT2 receptor compared to its active metabolite. researchgate.net After oral administration, the valine ester moiety is hydrolyzed by enzymes, primarily CYP3A4, to release the highly potent (+)-α-DHTBZ. nih.govmedcentral.com This controlled conversion helps to minimize high peak plasma concentrations and reduce inter-subject variability.
The addition of the valine ester at the secondary alcohol of (+)-α-DHTBZ temporarily masks the hydroxyl group that is thought to favorably interact with the VMAT2 binding site. elifesciences.org This strategic modification ensures that the high-potency VMAT2 inhibitor is released systemically, leading to specific and sustained target engagement. researchgate.net
Design, Synthesis, and Evaluation of Conformationally Restricted Analogues
The exploration of conformationally restricted analogues is a common strategy in medicinal chemistry to enhance binding affinity and selectivity by reducing the entropic penalty of binding. In the context of VMAT2 inhibitors, research has explored replacing the central piperidine ring of related compounds like lobelane with a more conformationally restricted pyrrolidine ring. acs.org
While direct literature on conformationally restricted analogues of (2R,3R,11bS)-Dihydrotetrabenazine itself is limited in the provided search results, studies on related scaffolds provide insight. For example, in a series of lobelane analogues that bind to the same site on VMAT2, replacing the piperidine with a pyrrolidine ring led to a significant increase in potency for inhibiting dopamine uptake. acs.org Specifically, trans-configured pyrrolidine analogues were 12- to 33-fold more potent than their corresponding piperidine counterparts. acs.org These findings suggest that reducing the conformational flexibility of the central nitrogen-containing ring can be a successful strategy for improving VMAT2 inhibition, a principle that could be applied to the dihydrotetrabenazine scaffold.
Exploration of Substituent Effects on Biological Activity and Metabolic Stability in Research Models
Modifying substituents on the dihydrotetrabenazine scaffold has been a fruitful area of research to improve both biological activity and metabolic stability.
One key area of modification is at the 9-position of the benzoquinolizine ring. Valbenazine and its parent compound feature a methoxy (B1213986) group at this position. However, this site is susceptible to demethylation by the CYP2D6 enzyme, which can lead to inactive metabolites and contribute to pharmacokinetic variability among patients with different CYP2D6 metabolizer statuses. nih.gov To address this, novel analogues have been designed. For instance, replacing the 9-methoxy group with a 9-trifluoroethoxy group resulted in a compound, (+)-13e, with a nearly 3-fold stronger affinity for VMAT2 (Ki = 1.48 nM) compared to (+)-α-HTBZ (Ki = 4.22 nM in that study). nih.gov Furthermore, another derivative, compound 13e, demonstrated greater stability in human liver microsomes (T1/2 = 161.2 min) compared to DHTBZ (T1/2 = 119.5 min). nih.gov
Another significant modification is the use of deuterium, as seen in deutetrabenazine. Replacing hydrogen atoms on the two methoxy groups with deuterium atoms makes the carbon-deuterium bond more stable against metabolism by cytochrome P450 enzymes. mdpi.com This modification slows down the molecule's breakdown, leading to a longer half-life of the active metabolites and allowing for lower, less frequent dosing compared to tetrabenazine. mdpi.com
Comparative SAR with Parent Dihydrotetrabenazine and Other VMAT2 Inhibitors
The structure-activity relationship of (2R,3R,11bS)-Dihydrotetrabenazine D-Val's active metabolite is best understood in comparison to its parent compound, tetrabenazine (TBZ), and other VMAT2 inhibitors like reserpine (B192253).
Comparison with Tetrabenazine: Racemic tetrabenazine is metabolized into a mixture of four main DHTBZ stereoisomers. nih.gov The two most abundant metabolites are typically [−]-α-HTBZ and [+]-β-HTBZ. researchgate.net While [+]-β-HTBZ is a potent VMAT2 inhibitor, the most abundant metabolite, [−]-α-HTBZ, has much lower potency and higher affinity for other CNS targets, potentially contributing to off-target effects. researchgate.netnih.gov In stark contrast, valbenazine is metabolized to a single active isomer, (+)-α-HTBZ, which is highly potent and selective for VMAT2. semanticscholar.orgresearchgate.net This key difference underlies the distinct pharmacological profiles of the two drugs. Furthermore, studies comparing all eight possible DHTBZ stereoisomers to the enantiomers of TBZ found that the most potent DHTBZ isomer, (2R,3R,11bR)-DHTBZ (Ki = 3.96 nM), was slightly more potent than (+)-TBZ (Ki = 4.47 nM). nih.govnih.gov
Comparison with Dihydrotetrabenazine (DHTBZ): The active metabolite of valbenazine, (+)-α-DHTBZ, is one specific stereoisomer of DHTBZ. Structural studies suggest that the hydroxyl group on DHTBZ may form a more favorable hydrogen bond interaction with the VMAT2 protein compared to the ketone group on tetrabenazine, potentially explaining the modestly higher affinity of DHTBZ isomers. elifesciences.org
Comparison with Reserpine: Reserpine is another high-affinity VMAT2 inhibitor. However, a key difference is its selectivity and mechanism. Reserpine binds to both VMAT1 (found in the periphery) and VMAT2 (found in the brain), whereas tetrabenazine and its derivatives are highly selective for VMAT2. elifesciences.orgelifesciences.org Additionally, reserpine's binding is covalent and long-lasting, differing from the reversible inhibition characteristic of the tetrabenazine family of compounds. researchgate.net
Pharmacokinetic and Pharmacodynamic Investigations in Non Human Preclinical Models
In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent and Non-Rodent Species
(2R,3R,11bS)-Dihydrotetrabenazine D-Val, also known as valbenazine (B1662120), has been extensively studied in various non-human preclinical models to characterize its pharmacokinetic profile. These studies have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) properties before human clinical trials.
Valbenazine exhibits moderate oral bioavailability in animal models. In rats, the oral bioavailability was reported to be in the range of 50% to 70% fda.gov. The compound is characterized by high permeability across cell bilayers, which facilitates its absorption fda.gov. Following oral administration, valbenazine is rapidly absorbed semanticscholar.org.
| Parameter | Species | Value |
| Oral Bioavailability (%F) | Rat | 50% - 70% fda.gov |
| Permeability | In Vitro (Caco-2 cells) | High fda.gov |
This table summarizes the bioavailability data for this compound in preclinical models.
Following absorption, valbenazine and its metabolites are rapidly and widely distributed throughout the body in preclinical species, including critical penetration into the brain fda.gov.
General Distribution: In animal models, the highest concentrations of valbenazine-related material are generally found in highly perfused tissues such as the lungs, liver, kidneys, and spleen fda.gov. The volume of distribution at steady state in rats is approximately 1 to 2 L/kg fda.gov. Plasma protein binding of the parent compound is high across species, exceeding 95% fda.gov. In contrast, its primary active metabolite, (+)-α-dihydrotetrabenazine, is moderately bound to plasma proteins (48% to 76%) fda.gov.
Brain Penetration: The compound readily crosses the blood-brain barrier, which is essential for its pharmacological activity as a vesicular monoamine transporter 2 (VMAT2) inhibitor in the central nervous system fda.gov.
Ocular Distribution: A notable finding in preclinical studies is the significant distribution of valbenazine-related material to pigmented regions of the eye, particularly the uveal tract in rats, with a tissue-to-plasma ratio greater than 4000 fda.gov.
| Tissue | Species | Observation |
| Brain | Rat | Rapid and wide distribution fda.gov |
| Lungs, Liver, Kidney, Spleen | Rat | High concentrations detected fda.gov |
| Pigmented Eye (Uveal Tract) | Rat | Tissue-to-plasma ratio > 4000 fda.gov |
This table outlines the tissue distribution findings for this compound in preclinical species.
Valbenazine undergoes extensive metabolism in preclinical species, including rats and dogs, with metabolism being qualitatively similar across species, though quantitative differences exist fda.gov. The primary metabolic pathways involve hydrolysis and oxidation drugbank.comnih.govresearchgate.net.
Primary Metabolites: The two most significant circulating metabolites are:
(+)-α-dihydrotetrabenazine (R,R,R-HTBZ or NBI-98782): This is the main active metabolite, formed through the hydrolysis of the valine ester of valbenazine drugbank.comresearchgate.netnih.gov. This metabolite is a more potent VMAT2 inhibitor than the parent compound semanticscholar.orgnih.govnih.gov. The extent of ester hydrolysis to form this metabolite is significantly greater in rats than in dogs fda.gov.
NBI-136110: A mono-oxidized metabolite that also contributes to the pharmacological activity, albeit with lower potency than (+)-α-dihydrotetrabenazine nih.govnih.gov.
Enzymatic Pathways: The oxidative metabolism of valbenazine is primarily mediated by the cytochrome P450 enzyme CYP3A4/5 drugbank.comfda.gov. The active metabolite, (+)-α-dihydrotetrabenazine, appears to be further metabolized in part by CYP2D6 drugbank.com.
| Metabolite | Formation Pathway | Preclinical Species | Key Characteristics |
| (+)-α-dihydrotetrabenazine (R,R,R-HTBZ) | Hydrolysis of valine ester drugbank.comnih.gov | Rat, Dog fda.gov | Primary active metabolite; potent VMAT2 inhibitor nih.govnih.gov |
| NBI-136110 | Mono-oxidation nih.govnih.gov | Rat, Dog fda.gov | Active metabolite with lower potency than R,R,R-HTBZ nih.gov |
This table details the major metabolites of this compound identified in animal systems.
Studies in animal models using radiolabeled valbenazine have elucidated its excretion pathways. The compound is primarily eliminated through metabolism, with very little of the unchanged drug or its primary active metabolite being excreted fda.govdrugbank.comfda.gov.
Following a single oral dose of radiolabeled valbenazine in preclinical models, approximately 60% of the radioactivity is recovered in the urine, and about 30% is recovered in the feces drugbank.comfda.gov. Less than 2% of the administered dose is excreted as either unchanged valbenazine or the active metabolite (+)-α-dihydrotetrabenazine in either urine or feces, highlighting the extensive metabolic clearance of the compound drugbank.comfda.gov.
| Excretion Route | Percentage of Recovered Radioactivity | Species |
| Urine | ~60% drugbank.comfda.gov | Rat, Dog fda.gov |
| Feces | ~30% drugbank.comfda.gov | Rat, Dog fda.gov |
This table summarizes the excretion pathways of this compound in animal models.
Preclinical Pharmacodynamic Markers
The pharmacodynamic effects of valbenazine in non-human models are consistent with its mechanism of action as a selective VMAT2 inhibitor fda.govnih.gov. These studies often measure physiological and behavioral changes that reflect the modulation of monoamine systems in the central nervous system. In vivo studies in rats measuring effects like ptosis (eyelid drooping) and increased prolactin secretion have confirmed the specific, dose-dependent interaction of the active metabolite with VMAT2 nih.gov. These effects are characteristic of CNS monoamine depletion fda.gov.
Positron Emission Tomography (PET) studies have been instrumental in quantifying the engagement of valbenazine's active metabolite with its target, VMAT2, in the brains of living animals researchgate.netnih.gov.
Non-Human Primate (NHP) Studies: PET imaging with the VMAT2-specific radiotracer [¹⁸F]AV-133 was conducted in non-human primates to establish a clear relationship between the plasma concentration of the active metabolite, NBI-98782, and the degree of VMAT2 occupancy in the brain researchgate.netnih.gov.
Target Occupancy Benchmark: This translational research defined a VMAT2 target occupancy of 85-90% as the benchmark associated with exposures from clinically effective doses of valbenazine researchgate.netnih.gov. This benchmark serves as a critical biomarker for evaluating novel VMAT2 inhibitors during their development researchgate.netnih.gov.
Rodent Studies: In addition to imaging, ex vivo VMAT2 occupancy has been measured in rats using homogenates of the striatum, providing further data on target engagement in rodent models researchgate.net.
These preclinical pharmacodynamic studies provide direct evidence of target engagement in the CNS and help to bridge the gap between pharmacokinetic profiles and pharmacological effects.
Neurochemical Alterations (e.g., Monoamine Levels) in Preclinical Brain Regions
The principal mechanism of action of valbenazine's active metabolite, (+)-α-HTBZ, is the reversible inhibition of VMAT2. This transporter is responsible for packaging monoamines, such as dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and histamine, from the cytoplasm into presynaptic vesicles for subsequent release into the synapse. By inhibiting VMAT2, (+)-α-HTBZ effectively reduces the loading of these neurotransmitters into vesicles, leading to a decrease in their synaptic availability.
Preclinical studies have confirmed the high potency and selectivity of (+)-α-HTBZ for VMAT2. Radioligand binding assays in rat forebrain homogenates demonstrated the potent inhibitory activity of this metabolite. Furthermore, investigations into off-target effects have revealed that valbenazine and its primary metabolites exhibit negligible binding to a wide array of other receptors, including dopamine (D2) and serotonin (5-HT2A) receptors, underscoring the targeted nature of its pharmacological action. This selectivity is a key characteristic, distinguishing it from other agents that may have broader receptor interaction profiles.
The inhibition of VMAT2 by (+)-α-HTBZ leads to a dose-dependent reduction in monoamine levels in various brain regions. While specific quantitative data from in vivo microdialysis studies in non-human primates or rodents detailing the precise percentage changes in dopamine, serotonin, and their metabolites (e.g., homovanillic acid [HVA] and 5-hydroxyindoleacetic acid [5-HIAA]) in brain regions like the striatum and nucleus accumbens are not extensively published in publicly available literature, the known mechanism of VMAT2 inhibition strongly implies a significant reduction in the vesicular release of these monoamines. The primary consequence of this action is a decrease in dopaminergic neurotransmission.
| Brain Region/Tissue | Animal Model | Binding Affinity (Ki) |
|---|---|---|
| Striatum | Rat | High |
| Forebrain | Rat | High |
Behavioral Phenotyping in Animal Models Relevant to VMAT2 Modulation
The modulation of monoaminergic systems by (2R,3R,11bS)-Dihydrotetrabenazine D-Valine has been evaluated in various animal models designed to replicate the symptoms of human disorders characterized by hyperkinetic movements, such as tardive dyskinesia and Huntington's disease chorea. These models are crucial for establishing the preclinical efficacy of VMAT2 inhibitors.
For Huntington's disease-related chorea, various transgenic animal models that express the mutated huntingtin gene are utilized. These models exhibit progressive motor deficits, including choreiform-like movements, which can be quantified to assess the efficacy of therapeutic interventions. The reduction of dopamine signaling through VMAT2 inhibition is a key strategy for managing these hyperkinetic movements. Although detailed preclinical behavioral data for valbenazine in these specific models is not widely published, the known downstream effects of VMAT2 inhibition on motor control provide a solid foundation for its observed clinical efficacy.
| Animal Model | Condition Modeled | Key Behavioral Endpoint | Expected Effect of (2R,3R,11bS)-Dihydrotetrabenazine D-Valine |
|---|---|---|---|
| Rat model of antipsychotic-induced vacuous chewing movements | Tardive Dyskinesia | Frequency and amplitude of vacuous chewing movements | Reduction in abnormal movements |
| Transgenic mouse/rat models of Huntington's disease | Huntington's Disease Chorea | Assessment of choreiform movements and motor coordination | Improvement in motor function and reduction of chorea-like movements |
Mechanistic Insights at the Molecular and Cellular Levels
Molecular Docking and Dynamics Simulations of (2R,3R,11bS)-Dihydrotetrabenazine D-Val with VMAT2
The molecular interactions between this compound, known as valbenazine (B1662120), and its target, the vesicular monoamine transporter 2 (VMAT2), have been elucidated through advanced computational and structural biology techniques. While direct cryo-electron microscopy (cryo-EM) structures of valbenazine bound to VMAT2 are not extensively detailed in public literature, significant insights have been derived from studies on its close analog, tetrabenazine (B1681281) (TBZ), and its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ).
Cryo-EM structures of VMAT2 in complex with tetrabenazine reveal that the inhibitor binds to a central site within the transporter. elifesciences.orgnih.gov This binding locks VMAT2 in an occluded conformation, a state where the transporter is not open to either the cytoplasm or the vesicle lumen, thereby providing a clear mechanistic basis for its non-competitive inhibition. elifesciences.orgnih.govnih.gov The transporter itself is comprised of 12 transmembrane helices arranged into two pseudosymmetrical halves, and TBZ settles into a binding pocket located between these central helices. elifesciences.orgnih.gov
Molecular dynamics (MD) simulations have further refined this understanding, exploring the stability and dynamics of the inhibitor-transporter complex. nih.govelifesciences.org These simulations show how tetrabenazine interacts with key residues in the binding site. elifesciences.org Based on the high-resolution structure of the TBZ-VMAT2 complex, hypotheses have been formulated for valbenazine. It is proposed that the L-valine ester group of valbenazine may introduce steric clashes within the binding site compared to dihydrotetrabenazine (B1670615), potentially explaining the difference in binding affinities between the prodrug and its active metabolite. elifesciences.orgelifesciences.org Specifically, it is hypothesized that the asparagine residue at position 34 (N34) may not form a favorable hydrogen bond with the oxygen of valbenazine due to the larger valine moiety. elifesciences.orgelifesciences.org
The binding of the active metabolite, [+]-α-HTBZ, is understood to be the primary driver of the therapeutic effect. The structural and dynamic data from its parent compound, tetrabenazine, provide a robust framework for understanding how the active form of valbenazine arrests the transport cycle of VMAT2, preventing it from cycling between its cytosolic-open and lumenal-open states. elifesciences.org
Ligand-Target Interaction Profiling using Biophysical Techniques (e.g., SPR, ITC)
While specific data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are not widely published, its ligand-target interaction profile has been extensively characterized using radioligand binding assays. These assays have been crucial in determining the binding affinity and selectivity of valbenazine and its metabolites for VMAT2. researchgate.netnih.gov
Radioligand binding studies have demonstrated that valbenazine itself is a potent inhibitor of human VMAT2. drugbank.compatsnap.com However, its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ or R,R,R-HTBZ), exhibits a significantly higher affinity for VMAT2. nih.govdrugbank.com This potent binding of the active metabolite is considered the key pharmacological action. nih.gov
To ensure the specificity of this interaction, extensive screening has been performed. A broad panel screen of over 80 other receptors, transporters, and ion channels confirmed that valbenazine and its active metabolite [+]-α-HTBZ have negligible affinity for other targets, including VMAT1, dopaminergic (D1, D2), serotonergic (5-HT1A, 5-HT2A, 5-HT2B), adrenergic, histaminergic, or muscarinic receptors. nih.govresearchgate.netdrugbank.comnih.gov This high selectivity for VMAT2 minimizes off-target effects. patsnap.com The binding affinity has been consistently demonstrated across various tissue preparations, including rat striatal homogenates, rat forebrain homogenates, and human platelet homogenates. researchgate.netnih.govnih.gov
The following table summarizes the reported binding affinities (Ki) for valbenazine and its metabolites for VMAT2.
| Compound | Target | Binding Affinity (Ki) | Source Tissue/Assay |
|---|---|---|---|
| Valbenazine | Human VMAT2 | ~110-190 nM | Radioligand Binding Assay researchgate.netnih.gov |
| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | Human VMAT2 | ~3 nM | Radioligand Binding Assay drugbank.com |
| (+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) | Rat Striatum VMAT2 | 1.0-2.8 nM | Radioligand Binding Assay researchgate.netnih.gov |
| NBI-136110 (metabolite) | VMAT2 | 160-220 nM | Radioligand Binding Assay researchgate.netnih.gov |
Cellular and Subcellular Mechanisms of Prodrug Activation and Active Metabolite Generation
This compound is a prodrug, meaning it is administered in an inactive or less active form and is then converted to its primary active metabolite within the body. nih.govnih.gov This biotransformation is a key feature of its pharmacokinetic profile.
The activation of valbenazine occurs through hydrolysis of the L-valine ester. nih.govdrugbank.comnih.gov This process rapidly converts valbenazine into its highly potent active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). nih.gov This metabolic conversion is extensive and is primarily responsible for the drug's pharmacological activity. researchgate.net
Following its formation, the active metabolite [+]-α-HTBZ is further metabolized, in part by the cytochrome P450 enzyme CYP2D6. nih.govdrugbank.comnih.gov The parent compound, valbenazine, is also metabolized through oxidative pathways, primarily by CYP3A4 and CYP3A5, to form other minor metabolites, including a mono-oxidized metabolite known as NBI-136110, which has a much lower affinity for VMAT2. researchgate.netdrugbank.comnih.gov
The prodrug design, utilizing a valine ester, allows for a slower breakdown rate and a longer half-life compared to other VMAT2 inhibitors, which facilitates once-daily administration. nih.gov The generation of a single, highly selective active isomer ([+]-α-HTBZ) from the prodrug is a distinguishing feature, contrasting with other compounds like tetrabenazine which metabolize into multiple isomers with varying VMAT2 affinity and off-target activities. researchgate.net
Investigation of Transport Mechanisms Across Biological Barriers in Preclinical Models
The ability of this compound and its active metabolite to cross biological barriers, such as the intestinal wall and the blood-brain barrier, is critical for its therapeutic efficacy. Preclinical and clinical pharmacokinetic studies have provided insights into these transport mechanisms.
Valbenazine demonstrates an absolute oral bioavailability of approximately 49%, indicating substantial absorption across the gastrointestinal barrier after oral administration. drugbank.comnih.gov Further investigation into its transport mechanisms has revealed that valbenazine interacts with the P-glycoprotein (P-gp) transporter. Clinical drug-drug interaction studies have shown that co-administration of valbenazine with digoxin (B3395198), a known P-gp substrate, leads to increased digoxin levels due to the inhibition of intestinal P-gp by valbenazine. nih.govfda.gov This indicates that valbenazine itself is an inhibitor of this key efflux transporter in the gut.
The ultimate site of action for valbenazine is the central nervous system (CNS). Its effectiveness in treating neurological disorders confirms that the active compound crosses the blood-brain barrier. Positron emission tomography (PET) imaging studies using the VMAT2 radiotracer [¹⁸F]AV-133 in non-human primates and humans have been used to quantify the target occupancy in the brain. nih.gov These studies established that therapeutic doses of valbenazine achieve high levels of VMAT2 occupancy (85-90%) in the brain, which directly demonstrates that the active metabolite, [+]-α-HTBZ, effectively penetrates the CNS to engage its target. nih.gov
The plasma protein binding is high for both the prodrug and its active metabolite. Valbenazine is over 99% bound to plasma proteins, while [+]-α-HTBZ is approximately 64% bound. drugbank.comnih.govneurocrine.com
| Parameter | Compound | Value | Significance |
|---|---|---|---|
| Oral Bioavailability | Valbenazine | ~49% | Indicates significant absorption from the gut. drugbank.comnih.gov |
| Plasma Protein Binding | Valbenazine | >99% | Affects distribution and free drug concentration. drugbank.comneurocrine.com |
| Plasma Protein Binding | [+]-α-HTBZ | ~64% | Affects distribution and free drug concentration. drugbank.comnih.govneurocrine.com |
| Transporter Interaction | Valbenazine | Inhibitor of intestinal P-glycoprotein (P-gp) | Impacts drug-drug interactions. nih.govfda.gov |
| CNS Penetration | [+]-α-HTBZ | Confirmed via PET imaging | Essential for target engagement in the brain. nih.gov |
Elucidation of Downstream Signaling Pathways Modulated by VMAT2 Inhibition
The mechanism of action of this compound is mediated through the reversible and selective inhibition of VMAT2 by its active metabolite, [+]-α-HTBZ. nih.govpatsnap.com This interaction at the presynaptic terminal modulates downstream dopaminergic signaling, which is believed to be the basis for its therapeutic effects in hyperkinetic movement disorders.
VMAT2 is a transporter protein located on the membrane of synaptic vesicles within presynaptic neurons. ingrezzahcp.com Its primary function is to package monoamine neurotransmitters—most notably dopamine (B1211576), but also serotonin (B10506), norepinephrine (B1679862), and histamine—from the neuronal cytoplasm into these vesicles for storage and subsequent release into the synaptic cleft. ingrezzahcp.comgcs-web.com
The high selectivity of [+]-α-HTBZ for VMAT2 over VMAT1 (located primarily in the periphery) and other neuronal receptors ensures that this effect is targeted specifically to the intended pathway, reducing the likelihood of broad, off-target side effects. patsnap.comnih.gov
Advanced Analytical and Bioanalytical Methodologies for Research of 2r,3r,11bs Dihydrotetrabenazine D Val
Development and Validation of Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Methods for Quantitative Analysis in Biological Matrices
The quantitative determination of (2R,3R,11bS)-Dihydrotetrabenazine D-Val and its metabolites in biological matrices such as plasma, serum, and tissue homogenates is fundamental to preclinical pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, selectivity, and throughput. nih.govrndsystems.com
Validated LC-MS/MS methods have been successfully developed for the parent compound, valbenazine (B1662120) (the L-valine ester), and its active metabolites. researchgate.net These methodologies are directly applicable to the D-Val isomer. The development process involves meticulous optimization of several key parameters. Sample preparation is a critical first step to remove interfering substances and concentrate the analytes. nih.gov Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. For instance, an LLE method using methyl tertiary butyl ether has been effective for extracting similar compounds from plasma. mdsabstracts.org
Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. The choice of the stationary phase (e.g., C18) and a mobile phase, often a gradient mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate), is optimized to achieve sharp peaks and good resolution from matrix components and metabolites. mdsabstracts.org
The mass spectrometric detection, usually with a triple quadrupole mass spectrometer, is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and one or more product ions for both the analyte and a stable isotope-labeled internal standard. This highly selective detection ensures accurate quantification even at low concentrations (ng/mL or pg/mL levels). nih.govmdsabstracts.org Method validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the bioanalytical data. researchgate.net While GC-MS can be used for volatile compounds, LC-MS/MS is generally preferred for non-volatile and thermally labile molecules like dihydrotetrabenazine (B1670615) derivatives.
Table 1: Key Parameters in a Typical LC-MS/MS Method for Dihydrotetrabenazine Analogs
| Parameter | Typical Condition/Technique | Purpose |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Remove proteins and interferences; concentrate analyte. nih.gov |
| Chromatography | UHPLC with a C18 column | Separate analyte from metabolites and matrix components. mdsabstracts.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Ammonium Formate Buffer | Achieve efficient elution and peak separation. mdsabstracts.org |
| Ionization Source | Electrospray Ionization (ESI) | Generate charged ions for mass analysis. |
| Mass Analyzer | Triple Quadrupole (QqQ) | Provide high selectivity and sensitivity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensure specific and accurate quantification. mdsabstracts.org |
| Internal Standard | Stable Isotope-Labeled Analog | Correct for matrix effects and variability in extraction and ionization. mdsabstracts.org |
Application of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structure Elucidation of Metabolites
Identifying the metabolic fate of this compound is crucial for understanding its complete pharmacological profile. The combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful approach for the unequivocal structure elucidation of metabolites. nih.govnih.gov
Following in vitro (e.g., liver microsomes) or in vivo studies, samples are analyzed to detect potential metabolites. HRMS, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements of metabolites, enabling the determination of their elemental composition. This information, along with the fragmentation patterns observed in MS/MS experiments, allows for the proposal of putative metabolite structures, such as products of oxidation, hydrolysis of the valine ester, or conjugation. nih.gov
However, MS data alone can be insufficient to definitively determine the exact position of a metabolic modification or to distinguish between isomers. nih.gov This is where NMR spectroscopy becomes indispensable. After isolation and purification of a sufficient quantity of a metabolite, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted. These experiments provide detailed information about the chemical environment of each proton and carbon atom and their connectivity, allowing for the precise structural assignment of the metabolite. nih.govnih.gov For instance, NMR was used to study the interconversion of tetrabenazine (B1681281) isomers in acidic solutions. gcs-web.com This combined NMR and MS approach provides a comprehensive and confident characterization of metabolic pathways. nih.gov
Chiral Separation Techniques for Enantiomeric Purity Assessment in Research Batches
Given that the biological activity of dihydrotetrabenazine and its derivatives is highly stereospecific, ensuring the enantiomeric and diastereomeric purity of research batches of this compound is of paramount importance. researchgate.netnih.gov Chiral separation techniques are essential for this purpose.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating stereoisomers. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. nih.govnih.gov For example, a normal-phase chiral HPLC method using an amylose-based column has been successfully developed and validated for the separation and quantification of valbenazine isomers and its enantiomer. nih.govresearchgate.net The selection of the mobile phase, typically a mixture of an alkane (like n-heptane) and an alcohol (like isopropanol (B130326) or ethanol) with a small amount of an amine modifier (like diethylamine), is critical for achieving optimal resolution between the enantiomers and diastereomers. nih.govresearchgate.net
Alternative chiral separation strategies include the formation of diastereomeric salts. This involves reacting the racemic or diastereomeric mixture with a chiral resolving agent, such as a chiral acid like (1S)-(+)-10-camphorsulfonic acid or (-)-O,O'-Di-p-Toluoyl-L-Tartaric acid, to form diastereomeric salts with different solubilities, which can then be separated by crystallization. nih.govnih.govnih.gov The desired enantiomer is then recovered from the salt. The enantiomeric excess (ee) or purity of the final product is then confirmed using a validated chiral HPLC method. nih.gov
Table 2: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Common Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High accuracy, applicable to analytical and preparative scales, can separate multiple stereoisomers simultaneously. researchgate.net | Routine purity assessment of research and production batches. researchgate.net |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different physical properties (e.g., solubility). nih.gov | Can be cost-effective for large-scale resolution. nih.gov | Preparative scale separation to obtain enantiomerically pure starting materials. nih.gov |
Microdialysis and In Vivo Sampling Techniques for PK/PD Correlation in Animal Studies
Understanding the relationship between the concentration of this compound and its active metabolites at the site of action (the brain) and the resulting pharmacodynamic effect is key to its development. In vivo microdialysis is a powerful technique for this purpose, allowing for the continuous sampling of unbound drug and neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals. researchgate.net
In a relevant study, dual-probe in vivo microdialysis was used in awake rats to evaluate the effects of VMAT2 inhibitors, including valbenazine, on the extracellular levels of monoamines (dopamine, norepinephrine (B1679862), serotonin) in the striatum and medial prefrontal cortex. researchgate.net The microdialysate samples, along with simultaneous blood samples, were analyzed using a sensitive UHPLC-MS/MS method. researchgate.net This approach allows for the direct correlation of the concentration of the active dihydrotetrabenazine metabolite in the brain with the observed depletion of dopamine (B1211576), providing a direct PK/PD link. researchgate.net Furthermore, the study measured the stereoisomeric metabolites in the brain microdialysates, highlighting the importance of chiral analysis in these in vivo studies. researchgate.net
These PK/PD studies in animal models are essential for understanding the drug's mechanism of action and for informing clinical trial design. nih.govnih.gov They help to establish the exposure-response relationship, which is critical for selecting an appropriate dosing regimen. nih.gov
Radiosynthesis and Application of Labeled Compound for Research Tracing Studies
Radiolabeling this compound or its active dihydrotetrabenazine metabolite with a positron-emitting isotope enables non-invasive in vivo imaging using Positron Emission Tomography (PET). PET studies are invaluable for visualizing and quantifying the distribution of the drug and its binding to the target, the vesicular monoamine transporter 2 (VMAT2), in the living brain.
Derivatives of dihydrotetrabenazine have been successfully labeled with common PET radionuclides such as Carbon-11 (¹¹C, t₁/₂ ≈ 20 min) and Fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min). researchgate.net The synthesis of these radiotracers often involves a rapid, late-stage introduction of the radioisotope onto a precursor molecule. For example, ¹¹C can be introduced via methylation of a desmethyl precursor, while ¹⁸F is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) with [¹⁸F]fluoride. researchgate.net More recently, longer-lived isotopes like Copper-64 (⁶⁴Cu, t₁/₂ ≈ 12.7 h) have also been used to label dihydrotetrabenazine derivatives, allowing for imaging at later time points.
These radiotracers, such as [¹¹C]DTBZ and [¹⁸F]AV-133 ([¹⁸F]fluoropropyldihydrotetrabenazine), are used in preclinical and clinical research to measure VMAT2 density in various neurological conditions. By administering a radiolabeled version of the compound of interest, researchers can track its uptake, distribution, and binding to VMAT2 in the brain over time, providing critical information on target engagement and pharmacokinetics in a dynamic and non-invasive manner.
Computational Chemistry and Theoretical Studies on 2r,3r,11bs Dihydrotetrabenazine D Val
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. patsnap.comsubstack.com These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a detailed picture of electron distribution, orbital energies, and molecular geometry. quantumzeitgeist.comwikipedia.org
For (2R,3R,11bS)-Dihydrotetrabenazine D-Val, QC calculations can elucidate how the addition of the D-valine ester moiety alters the electronic properties of the parent dihydrotetrabenazine (B1670615) molecule. Key parameters derived from these calculations include the distribution of partial atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. quantumzeitgeist.com The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, which are crucial for identifying sites of potential intermolecular interactions, such as hydrogen bonding with protein residues. substack.com
Conformational analysis via QC methods helps identify the most stable, low-energy three-dimensional structures of the molecule. This is vital for understanding how the molecule will present itself to its biological target, VMAT2. By comparing the conformational preferences of the D-Val prodrug with its active metabolite, researchers can understand pre-binding energetic requirements.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| (2R,3R,11bS)-Dihydrotetrabenazine | -5.85 | -0.98 | 4.87 | 2.1 |
| This compound | -6.10 | -1.05 | 5.05 | 3.5 |
This table illustrates how the addition of the D-valine ester could theoretically influence key electronic parameters. The increased HOMO-LUMO gap suggests potentially greater kinetic stability for the prodrug form, while the change in dipole moment reflects an altered charge distribution that would affect solubility and interactions.
Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. nih.govdntb.gov.ua This technique is invaluable for exploring the conformational landscape of a flexible molecule like this compound and for simulating its interaction with its biological target, VMAT2. nih.govelifesciences.org
Starting with a high-resolution structure of VMAT2, potentially derived from cryo-electron microscopy (cryo-EM) data of the transporter bound to tetrabenazine (B1681281), MD simulations can map the binding process. elifesciences.org These simulations can reveal the specific amino acid residues within the VMAT2 binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) with the ligand. nih.gov By running simulations over nanoseconds or even microseconds, researchers can assess the stability of the protein-ligand complex, observe conformational changes in both the protein and the ligand upon binding, and even predict binding and unbinding pathways. nih.govnih.gov
For this compound, a key application of MD would be to simulate its behavior as a prodrug. Simulations could model its approach to the VMAT2 transporter and compare its interactions to those of the active metabolite, (2R,3R,11bS)-dihydrotetrabenazine. This would help clarify whether the prodrug itself has any affinity for the transporter or if it is sterically hindered from binding by the D-valine group, which must first be cleaved by esterase enzymes.
| Residue | Interaction Type | Predicted Role |
|---|---|---|
| Asp399 | Ionic / H-Bond | Anchors the protonated amine of the ligand |
| Val232 | Hydrophobic | Forms a pocket around the isobutyl group, contributing to specificity |
| Phe135 | Hydrophobic/Pi-Stacking | Interacts with the benzoquinolizine core |
| Tyr434 | H-Bond | Potential interaction with the hydroxyl or methoxy (B1213986) groups |
| Trp318 | Hydrophobic | Contributes to the hydrophobic lumenal gate |
This table is based on published simulation data for tetrabenazine binding to VMAT2. nih.govelifesciences.org MD simulations would confirm if the (2R,3R,11bS) stereoisomer of the active metabolite engages these same residues.
Predictive Modeling of ADME Parameters (e.g., logP, pKa, metabolic sites) in Research Models
The success of a drug candidate depends heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME models use a compound's structure to predict these pharmacokinetic parameters, allowing for early-stage screening and optimization before synthesis. srce.hrresearchgate.net
For this compound, the D-valine ester acts as a prodrug moiety, designed specifically to alter ADME properties. researchgate.net Predictive models can quantify these changes. For instance, logP (the octanol-water partition coefficient) is a key measure of lipophilicity. The addition of the amino acid ester is expected to increase the hydrophilicity of the molecule, potentially lowering logP and improving aqueous solubility. The pKa, or ionization constant, would also be significantly altered by the presence of the valine's primary amine and carboxylic acid (in its ester form).
Metabolic prediction tools can identify likely sites of metabolic transformation. mdpi.com For the D-Val derivative, these models would predict rapid hydrolysis of the ester bond by plasma and hepatic esterases to release the active dihydrotetrabenazine metabolite. The models would also predict sites of oxidation on the parent molecule's ring system, primarily by cytochrome P450 enzymes like CYP2D6, which is known to metabolize tetrabenazine. nih.gov Models predicting blood-brain barrier (BBB) penetration are particularly relevant for a CNS-acting drug, helping to assess if the prodrug can efficiently reach its site of action. nih.govresearchgate.net
| Parameter | (2R,3R,11bS)-Dihydrotetrabenazine | This compound | Rationale for Change |
|---|---|---|---|
| Predicted logP | 3.2 | 1.8 | Increased polarity from the amino acid moiety. |
| Aqueous Solubility | Low | Moderate/High | The ionizable amino group enhances solubility. |
| BBB Penetration | Good | Moderate (Substrate for transporters) | Prodrug may use amino acid transporters; metabolite has good passive diffusion. |
| Primary Metabolic Site | CYP450-mediated oxidation | Esterase-mediated hydrolysis | The ester bond is highly susceptible to cleavage, releasing the active drug. |
This table provides a qualitative and quantitative comparison illustrating the expected impact of the D-valine prodrug strategy on key ADME parameters as would be predicted by in silico tools. researchgate.netnih.gov
De Novo Drug Design and Virtual Screening Approaches for Related Analogues
Computational chemistry enables the exploration of vast chemical space to identify novel molecules with desired activity. Virtual screening involves computationally docking large libraries of existing compounds against the VMAT2 target structure to identify potential "hits" that are predicted to bind favorably. nih.gov This is a rapid, cost-effective way to find new chemical scaffolds for VMAT2 inhibition.
De novo drug design is a more creative approach where algorithms build novel molecules from scratch or by modifying existing fragments directly within the binding site of the target protein. drugbank.com Using the VMAT2 binding pocket as a template, a de novo design program could generate new analogues of (2R,3R,11bS)-Dihydrotetrabenazine by suggesting alternative side chains, different ring systems, or novel prodrug moieties that could improve potency, selectivity, or pharmacokinetic properties. These computationally designed compounds can then be prioritized for chemical synthesis and experimental testing.
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model for VMAT2 inhibitors can be generated based on the structures of highly potent ligands like (+)-tetrabenazine and its active (2R,3R,11bR)-dihydrotetrabenazine metabolite. nih.gov This model serves as a 3D search query to screen compound databases for molecules that match the required spatial arrangement of features, even if their underlying chemical scaffold is different.
Quantitative Structure-Activity Relationship (QSAR) studies build a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For a series of dihydrotetrabenazine analogues, a QSAR model could correlate descriptors (such as those calculated by quantum chemistry or derived from the structure) with their measured VMAT2 binding affinity (Ki). A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized analogues, guiding medicinal chemistry efforts toward more potent compounds.
| Feature | Description | Corresponding Moiety |
|---|---|---|
| Hydrophobic Center (HY) | A bulky, non-polar group | Isobutyl group |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom | Methoxy oxygen atoms |
| Positive Ionizable (PI) | A feature that is protonated at physiological pH | Tertiary amine in the quinolizine ring |
| Aromatic Ring (AR) | A planar, cyclic conjugated system | Dimethoxy-substituted benzene (B151609) ring |
This table outlines the essential chemical features and their spatial arrangement that define the interaction of tetrabenazine-like molecules with VMAT2, forming the basis for pharmacophore and QSAR models.
Future Research Directions and Open Questions in Dihydrotetrabenazine D Val Research
Exploration of Alternative Prodrug Strategies for Modulating Pharmacokinetic Profiles in Preclinical Models
The development of valbenazine (B1662120), a valine ester prodrug of (+)-α-dihydrotetrabenazine, marked a significant advancement in achieving favorable pharmacokinetic profiles. nih.govnih.gov However, the landscape of prodrug design offers a multitude of strategies that could further optimize the delivery and metabolic fate of dihydrotetrabenazine (B1670615) isomers. researchgate.net Future research is poised to explore these alternatives to fine-tune drug exposure, minimize variability, and potentially enhance efficacy.
One promising avenue is the investigation of different amino acid conjugates beyond valine. The specific transporter-mediated uptake of various amino acids could be leveraged to alter absorption and distribution characteristics. researchgate.net Furthermore, the exploration of non-amino acid-based prodrug moieties, such as those involving conjugation with polymers or lipids, could offer novel ways to control the release and half-life of the active compound. nih.gov High-molecular-weight polymers like PEG have been successfully used to increase the circulation half-life and modify the biodistribution of other drugs, a strategy that could be adapted for dihydrotetrabenazine.
Preclinical studies in animal models are crucial for evaluating these alternative prodrugs. Key pharmacokinetic parameters to be assessed include:
Oral Bioavailability: Determining the extent to which different prodrugs are absorbed after oral administration.
Metabolic Stability: Assessing the rate and pathways of conversion to the active (+)-α-dihydrotetrabenazine metabolite.
Plasma Half-Life: Measuring the duration of drug exposure, which influences dosing frequency.
Tissue Distribution: Understanding the concentration of the active metabolite in target and non-target organs.
A preclinical study in dogs investigating (+)-9-trifluoroethoxy-α-dihydrotetrabenazine, a novel VMAT2 inhibitor, demonstrated excellent pharmacokinetic properties, including rapid absorption and a substantial plasma elimination half-life, highlighting the potential for structural modifications to improve drug-like properties. frontiersin.org
Table 1: Preclinical Pharmacokinetic Parameters of Interest for Novel Dihydrotetrabenazine Prodrugs
| Parameter | Description | Preclinical Model Relevance |
| Cmax (Maximum Concentration) | The peak plasma concentration of the active metabolite. | Indicates the rate of absorption and conversion of the prodrug. |
| Tmax (Time to Cmax) | The time at which Cmax is reached. | Provides insights into the speed of onset of action. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the overall bioavailability of the active metabolite. |
| t1/2 (Half-life) | The time required for the plasma concentration to reduce by half. | Informs the dosing interval required to maintain therapeutic levels. |
| Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. | A key measure of the efficiency of the prodrug strategy. |
By systematically evaluating these parameters for a range of novel prodrugs in preclinical models, researchers can identify candidates with superior pharmacokinetic profiles for further development.
Application of Advanced Imaging Modalities for In Vivo Target Engagement and Biodistribution in Research Animals
Advanced imaging techniques, particularly Positron Emission Tomography (PET), have become indispensable tools for non-invasively studying drug-target interactions in living organisms. mendeley.comgoogle.com For (2R,3R,11bS)-Dihydrotetrabenazine D-Val, PET imaging offers a unique window into its in vivo behavior, allowing for the direct assessment of VMAT2 occupancy and the biodistribution of its active metabolite.
The development of radiolabeled versions of dihydrotetrabenazine and its analogues, such as [11C]-(+)-DTBZ and [18F]FP-(+)-DTBZ (also known as [18F]AV-133), has enabled detailed investigation of VMAT2 in the brains of various animal models, including non-human primates and rodents. researchgate.netnih.gov These studies are critical for:
Quantifying Target Engagement: PET can measure the percentage of VMAT2 receptors occupied by the drug at different dose levels. This information is vital for correlating drug exposure with its pharmacological effect and for guiding dose selection in clinical trials. A PET study in non-human primates with the novel VMAT2 inhibitor NBI-751508 demonstrated the utility of this approach in determining the free plasma concentration required to achieve 50% VMAT2 occupancy (EC50). nih.gov
Assessing Biodistribution: Whole-body PET scans can reveal the distribution of the radiolabeled drug throughout the body, identifying areas of high and low concentration. nih.gov This is crucial for understanding potential on-target effects in tissues other than the brain and for identifying potential off-target accumulation. For instance, biodistribution studies of [11C]-dihydrotetrabenazine in baboons showed significant localization in the liver and lungs, with the highest absorbed radiation dose in the stomach wall. nih.gov
Evaluating New Radioligands: The quest for improved imaging agents is ongoing. For example, a deuterated analogue of [18F]FE-(+)-DTBZ, [18F]FE-(+)-DTBZ-d4, was developed to improve in vivo stability and reduce defluorination, leading to better imaging properties in non-human primates. nih.govacs.org
Future research will likely focus on applying these advanced imaging techniques to novel prodrugs of dihydrotetrabenazine. This will allow for a direct comparison of how different prodrug strategies affect target engagement and biodistribution in preclinical models, providing invaluable data for selecting the most promising candidates for clinical development.
Table 2: Key PET Imaging Applications in Preclinical Dihydrotetrabenazine Research
| Application | Imaging Agent Example | Animal Model | Key Findings/Goals |
| VMAT2 Occupancy | [18F]AV-133 | Non-human primate | Determine the relationship between plasma drug concentration and VMAT2 binding in the brain. nih.gov |
| Whole-Body Biodistribution | [11C]-DTBZ | Baboon | Identify major organs of uptake and estimate radiation dosimetry. nih.gov |
| Brain Kinetics | [18F]FE-DTBZ-d4 | Non-human primate | Characterize the uptake and washout of the radioligand from different brain regions. nih.govacs.org |
| Neuroprotective Effects | 18F-FP-(+)-DTBZ | MPTP-lesioned mice | Evaluate the potential of therapeutic agents to reverse neuronal damage by measuring changes in VMAT2 density. researchgate.net |
Development of Novel In Vitro and In Vivo Models for Studying VMAT2 Modulation
A deeper understanding of how this compound modulates VMAT2 function relies on the availability of robust and predictive preclinical models. Future research will necessitate the development and refinement of both in vitro and in vivo systems that can accurately recapitulate the complexities of VMAT2 biology and its interaction with pharmacological agents.
In Vitro Models:
Current in vitro research often utilizes cell lines transfected to express VMAT2. nih.gov While useful, these systems may not fully capture the native cellular environment of monoaminergic neurons. Future directions include:
Primary Neuronal Cultures: Utilizing primary cultures of dopaminergic, serotonergic, or noradrenergic neurons from animal models would provide a more physiologically relevant context for studying VMAT2 inhibition.
Stem Cell-Derived Neurons: The use of induced pluripotent stem cells (iPSCs) to generate specific types of human monoaminergic neurons offers a powerful platform for studying VMAT2 modulation in a human genetic context.
Advanced In Vitro Assays: The development of novel fluorescent VMAT2 substrates, such as FFN206, enables high-throughput screening and quantitative analysis of VMAT2 activity in living cells without the need for radioactive materials. nih.govacs.org
In Vivo Models:
Transgenic animal models have been instrumental in elucidating the role of VMAT2 in health and disease. nih.gov Mice with varying levels of VMAT2 expression have provided critical insights into the consequences of VMAT2 hypofunction. nih.gov Future research can build upon this foundation by:
Conditional Knockout Models: The use of Cre-LoxP systems allows for the targeted deletion of the Vmat2 gene in specific neuronal populations or at specific developmental stages. This enables a more nuanced investigation of the region-specific roles of VMAT2. researchgate.net
Humanized VMAT2 Models: The development of transgenic models expressing human VMAT2 in rodents could provide a more translationally relevant platform for evaluating the efficacy and selectivity of novel VMAT2 inhibitors. nih.gov This is particularly important given species-specific differences in VMAT2 expression, for example in pancreatic beta cells. nih.gov
Disease-Specific Models: Integrating VMAT2 modulation research into established animal models of neurological disorders where monoaminergic dysfunction is implicated will be crucial for assessing the therapeutic potential of new dihydrotetrabenazine-based compounds.
The creation and characterization of these advanced models will be essential for dissecting the precise mechanisms of VMAT2 modulation and for predicting the clinical efficacy of the next generation of VMAT2-targeting therapeutics.
Comparative Research with Other Classes of Monoamine Depletors and Their Mechanisms
(2R,3R,11bS)-Dihydrotetrabenazine belongs to the benzoquinolizine class of VMAT2 inhibitors. To fully appreciate its pharmacological profile, it is essential to conduct comparative research with other classes of monoamine depletors, most notably reserpine (B192253). Such studies can illuminate the subtle but significant differences in their mechanisms of action, which may translate to differences in clinical efficacy and side effect profiles.
Tetrabenazine (B1681281) and its active metabolites, including dihydrotetrabenazine, are reversible inhibitors of VMAT2. nih.gov In contrast, reserpine is an irreversible inhibitor of both VMAT1 and VMAT2. nih.gov This fundamental difference in the nature of their interaction with the transporter has several important implications:
Reversibility and Duration of Action: The reversible binding of tetrabenazine and its metabolites leads to a shorter duration of action compared to the long-lasting effects of reserpine. nih.gov This allows for more rapid titration and quicker resolution of adverse effects upon discontinuation.
Selectivity: Tetrabenazine and its derivatives exhibit selectivity for VMAT2, which is predominantly found in the central nervous system. Reserpine's inhibition of VMAT1, which is located in peripheral tissues, is thought to contribute to its higher incidence of certain side effects. nih.gov
Conformational State Binding: Recent cryo-electron microscopy (cryo-EM) structures of human VMAT2 have revealed that tetrabenazine and reserpine bind to distinct sites and stabilize different conformational states of the transporter. nih.gov Tetrabenazine binds within a central site, locking VMAT2 in an occluded state, whereas reserpine binds in a manner that keeps the transporter open to the cytoplasm. nih.govelifesciences.org
Future comparative studies should aim to:
Directly compare the effects of dihydrotetrabenazine and other monoamine depletors on monoamine release and storage in preclinical models.
Investigate the downstream signaling consequences of VMAT2 inhibition by different classes of compounds.
Utilize advanced neurochemical and behavioral assays to delineate the functional consequences of these mechanistic differences.
A study in mice found that pretreatment with tetrabenazine unexpectedly protected against the neurotoxicity of 6-OHDA and MPP+, an effect attributed in part to the hypothermia induced by tetrabenazine. In contrast, reserpine pretreatment potentiated the toxicity of these neurotoxins. nih.gov These findings underscore the complex and sometimes opposing effects that can arise from different monoamine-depleting agents.
Table 3: Comparison of Dihydrotetrabenazine and Reserpine
| Feature | (+)-α-Dihydrotetrabenazine | Reserpine |
| Binding to VMAT2 | Reversible | Irreversible |
| VMAT Isomer Selectivity | Selective for VMAT2 | Inhibits both VMAT1 and VMAT2 |
| Duration of Action | Shorter | Longer |
| Binding Site | Central, occluded state | Cytoplasmic-facing, open state |
Methodological Advancements for High-Throughput Screening and Mechanistic Elucidation
The discovery and development of novel VMAT2 inhibitors can be significantly accelerated by advancements in screening and mechanistic investigation methodologies. Future research in this area will likely focus on two key fronts: the implementation of more efficient high-throughput screening (HTS) platforms and the application of cutting-edge techniques for detailed mechanistic elucidation.
High-Throughput Screening (HTS):
The identification of new chemical entities that modulate VMAT2 activity requires the screening of large compound libraries. Traditional radioligand binding assays, while informative, are not always suitable for HTS due to the costs and safety considerations associated with radioactivity. nih.gov Future advancements will likely involve:
Fluorescence-Based Assays: The development of cell-based assays using fluorescent VMAT2 substrates, such as FFN206, provides a robust and scalable platform for HTS. nih.govacs.orgresearchgate.net These assays can be automated and performed in high-density microplate formats (e.g., 1536-well plates), enabling the rapid screening of millions of compounds. youtube.com
Label-Free Technologies: The exploration of label-free detection methods, which measure changes in cellular properties upon compound binding, could offer an alternative approach to HTS for VMAT2 modulators.
In Silico Screening: Computational methods, such as molecular docking, can be used to virtually screen large databases of compounds to identify those with a high probability of binding to VMAT2. researchgate.net This can help to prioritize compounds for experimental testing, thereby increasing the efficiency of the drug discovery process.
Mechanistic Elucidation:
A deep understanding of how inhibitors like dihydrotetrabenazine interact with VMAT2 at a molecular level is crucial for rational drug design. Recent breakthroughs in structural biology have provided unprecedented insights into VMAT2 architecture and function.
Cryo-Electron Microscopy (Cryo-EM): The determination of high-resolution cryo-EM structures of VMAT2 in complex with various ligands, including tetrabenazine and reserpine, has been a landmark achievement. elifesciences.orgnih.govelifesciences.org These structures have revealed the precise binding sites of these inhibitors and the conformational changes they induce in the transporter. nih.govdntb.gov.ua Future cryo-EM studies could focus on capturing VMAT2 in different functional states or in complex with novel inhibitors.
Computational Modeling: Molecular dynamics simulations can complement structural data by providing insights into the dynamic behavior of VMAT2 and its interactions with ligands over time. These simulations can help to elucidate the transport mechanism and the process of inhibitor binding.
By integrating these advanced methodologies, researchers can create a powerful pipeline for the discovery, characterization, and optimization of the next generation of VMAT2 inhibitors, building upon the foundation laid by compounds like this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2R,3R,11bS)-Dihydrotetrabenazine D-Val to ensure stereochemical purity?
- Methodological Answer : Use chiral resolution techniques such as asymmetric hydrogenation or enzymatic resolution to isolate the desired stereoisomer. For example, (2S,3R,11bR)-dihydrotetrabenazine was synthesized via L-Selectride®-mediated reduction of (3S,11bS)-tetrabenazine, achieving 100% stereochemical purity . Post-synthesis, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What analytical methods are recommended for characterizing dihydrotetrabenazine isomers in pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve α- and β-isomers of dihydrotetrabenazine . Validate assays using deuterated internal standards (e.g., α-²H-DTBZ) to account for matrix effects in biological samples .
Q. How does the stereochemistry of dihydrotetrabenazine influence VMAT2 binding affinity?
- Methodological Answer : Perform competitive radioligand binding assays using [³H]dihydrotetrabenazine and purified VMAT2-expressing vesicles. The (2R,3R,11bS) isomer exhibits higher VMAT2 inhibition (IC₅₀ ~110–190 nM) compared to β-isomers, which are pharmacologically inert . Molecular docking simulations can further elucidate stereospecific interactions with VMAT2’s substrate-binding pocket .
Advanced Research Questions
Q. How do isomer-specific pharmacokinetic profiles of dihydrotetrabenazine metabolites impact clinical outcomes in movement disorders?
- Methodological Answer : Conduct population pharmacokinetic (PopPK) modeling to correlate plasma concentrations of active α-HTBZ isomers ([+]-α and [−]-α) with clinical efficacy metrics (e.g., AIMS scores in tardive dyskinesia). Note that α-HTBZ has a longer half-life (4–8 hours) than β-HTBZ (2–4 hours), necessitating thrice-daily dosing for sustained VMAT2 inhibition . Deuterated analogs (e.g., valbenazine) slow oxidative metabolism, extending half-life to 15–22 hours .
Q. What experimental strategies mitigate off-target binding of dihydrotetrabenazine isomers in neuroimaging studies?
- Methodological Answer : Use ex vivo autoradiography with [¹⁸F]AV-133 (a fluoroalkyl dihydrotetrabenazine analog) to quantify VMAT2 specificity in brain regions. Pre-treat tissues with reserpine (a VMAT2 inhibitor) to distinguish specific vs. nonspecific binding . In pancreatic β-cell studies, combine immunohistochemistry with radiotracer data to address cross-reactivity with polypeptide cells .
Q. How can researchers resolve contradictory data on dihydrotetrabenazine’s exocrine vs. endocrine tissue selectivity?
- Methodological Answer : Employ dual-isotope imaging (e.g., [¹¹C]DTBZ and [⁶⁸Ga]exendin-4) in transgenic animal models to map VMAT2 and GLP-1 receptor co-localization. Discrepancies arise because VMAT2 is expressed in both β-cells and pancreatic polypeptide cells, whereas exendin targets GLP-1 receptors exclusively .
Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for dihydrotetrabenazine isomers across VMAT2 assays?
- Methodological Answer : Variations arise from assay conditions (e.g., pH, membrane lipid composition) and isomer stability. For example, β-HTBZ rapidly degrades in acidic buffers, underestimating its activity in vitro . Standardize assays using recombinant human VMAT2 in liposomes buffered at pH 7.4 to mimic physiological conditions .
Q. How to address discrepancies in stereoisomer pharmacokinetics between rodent and primate models?
- Methodological Answer : Rodent hepatic enzymes metabolize dihydrotetrabenazine faster due to cytochrome P450 2D6 isoform differences. Use knock-in mice expressing human CYP2D6 or conduct cross-species allometric scaling to predict human pharmacokinetics .
Research Tools and Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
